Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate
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Overview
Description
Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate is a complex organic compound with the molecular formula C19H26N2O4 It is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a protection reaction, often using benzyl chloroformate as the reagent.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization and substitution reactions.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar in structure but lacks the pyrrolidine ring.
Pyrrolidine-2-one: Contains the pyrrolidine ring but differs in other functional groups.
Piperidine-3-carboxylate: Shares the piperidine ring but has different substituents.
Uniqueness
Methyl 1-(1-(benzyloxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate is unique due to the combination of its structural features, including the presence of both pyrrolidine and piperidine rings, as well as the benzyloxycarbonyl group. This unique structure contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-18(22)16-8-5-10-20(12-16)17-9-11-21(13-17)19(23)25-14-15-6-3-2-4-7-15/h2-4,6-7,16-17H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBVOZQWEZYFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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